Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a complex organic compound that features a benzoate ester, a tert-butoxycarbonyl (Boc) protected amine, and a boronic ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The benzoate ester can be synthesized by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Boronic Ester: The boronic ester is introduced by reacting the corresponding boronic acid with pinacol in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester can undergo oxidation to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amines or amides.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: The boronic ester moiety makes this compound useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Protecting Groups: The Boc group is commonly used to protect amines during multi-step organic syntheses.
Biology and Medicine:
Drug Development: The compound can serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with boronic acids or esters.
Bioconjugation: The boronic ester can be used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials that require precise functional group placement.
Mechanism of Action
The mechanism of action for Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate largely depends on its application:
In Cross-Coupling Reactions: The boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
In Drug Development: The Boc-protected amine can be deprotected to reveal the free amine, which can then interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Methyl 3-amino-5-boronic acid benzoate: Lacks the Boc protection and boronic ester.
Methyl 3-((tert-butoxycarbonyl)amino)benzoate: Lacks the boronic ester.
Methyl 3-((tert-butoxycarbonyl)amino)-5-boronic acid benzoate: Contains a boronic acid instead of a boronic ester.
Uniqueness: Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the combination of a Boc-protected amine and a boronic ester within the same molecule. This dual functionality allows for versatile applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C19H28BNO6 |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-14-10-12(15(22)24-8)9-13(11-14)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23) |
InChI Key |
SECVILMOQFFKSF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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